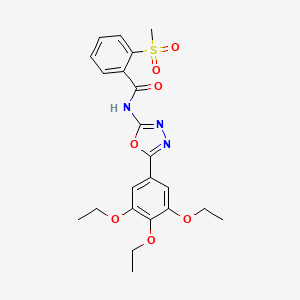

2-(methylsulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Description

This compound belongs to the 1,3,4-oxadiazole class, characterized by a central oxadiazole ring linked to a 3,4,5-triethoxyphenyl group at position 5 and a methylsulfonyl-substituted benzamide moiety at position 2.

Properties

IUPAC Name |

2-methylsulfonyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O7S/c1-5-29-16-12-14(13-17(30-6-2)19(16)31-7-3)21-24-25-22(32-21)23-20(26)15-10-8-9-11-18(15)33(4,27)28/h8-13H,5-7H2,1-4H3,(H,23,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXGMDXJQLWNVED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=CC=C3S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:

Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

Introduction of the 3,4,5-triethoxyphenyl group: This step involves the ethoxylation of a phenyl ring, which can be done using ethyl iodide in the presence of a base.

Attachment of the benzamide moiety: The final step involves coupling the oxadiazole intermediate with a benzoyl chloride derivative in the presence of a base to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The methylsulfonyl group can undergo oxidation to form sulfone derivatives.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.

Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzamides.

Scientific Research Applications

2-(methylsulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.

Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

Biology: It is studied for its potential to modulate biological pathways, making it useful in drug discovery and development.

Industry: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(methylsulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to the disruption of cellular processes, such as DNA replication or signal transduction, ultimately exerting its biological effects.

Comparison with Similar Compounds

Structural Analogues of 1,3,4-Oxadiazoles with Sulfonamide/Sulfamoyl Groups

LMM5 and LMM11

- LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide

- LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

- Key Differences :

- R1 Substituent : LMM5 and LMM11 feature bulkier sulfamoyl groups (benzyl/cyclohexyl) compared to the methylsulfonyl group in the target compound.

- R2 Substituent : LMM5 has a 4-methoxyphenylmethyl group, while LMM11 includes a furan-2-yl moiety, contrasting with the triethoxyphenyl group in the target.

4-[Ethyl-(Phenylmethyl)Sulfamoyl]-N-[5-(3,4,5-Triethoxyphenyl)-1,3,4-Oxadiazol-2-yl]Benzamide

- Structural Similarity : Shares the triethoxyphenyl-oxadiazole core with the target compound but replaces methylsulfonyl with ethyl-(phenylmethyl)sulfamoyl.

Shukla et al. (2016) Derivatives

- General Structure : N-Phenyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides.

- Key Differences :

- R1 : Sulfanyl acetamide instead of sulfonyl benzamide.

- R2 : Trimethoxyphenyl (vs. triethoxyphenyl in the target compound).

- Biological Activity : Demonstrated broad-spectrum antimicrobial activity (MIC: 8–64 μg/mL against S. aureus, E. coli, and A. niger). The ethoxy groups in the target compound may enhance lipophilicity and bioavailability compared to methoxy analogs .

Analogs with Modified Aromatic Substituents

3,4,5-Trimethoxy-N-[5-(3,4,5-Triethoxyphenyl)-1,3,4-Oxadiazol-2-yl]Benzamide

- Structural Comparison : Replaces methylsulfonyl with a trimethoxybenzamide group.

- Molecular weight (487.509 g/mol) is comparable to the target compound .

Benzofuran-Oxadiazole Hybrids

- Example : 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide.

- Key Differences: Benzofuran substituents introduce planar aromatic systems, contrasting with the non-planar triethoxy groups. These hybrids exhibit tyrosinase inhibition (IC₅₀: 0.32–0.45 μM) and antimicrobial activity .

Pharmacokinetic and Physicochemical Comparisons

*LogP values estimated using fragment-based methods.

Biological Activity

2-(methylsulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound with significant biological activity. This compound contains a methylsulfonyl group, a benzamide moiety, and an oxadiazole ring, which are known to influence its pharmacological properties. Understanding the biological activity of this compound can provide insights into its potential applications in medicinal chemistry and therapeutic development.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 475.5 g/mol. The structure features multiple functional groups that enhance its solubility and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C22H25N3O7S |

| Molecular Weight | 475.5 g/mol |

| CAS Number | 896365-21-2 |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. The sulfonamide group mimics natural substrates, allowing it to bind competitively to active sites on enzymes involved in metabolic pathways. This inhibition disrupts normal biochemical processes, particularly in microorganisms, making it relevant for antimicrobial applications.

Antimicrobial Activity

Research has shown that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, studies indicate that derivatives of oxadiazoles can effectively inhibit the growth of various bacteria and fungi by targeting their metabolic pathways.

Case Study:

In a study conducted on related oxadiazole derivatives, it was found that these compounds demonstrated potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism involved the disruption of cell wall synthesis and interference with DNA replication processes.

Cytotoxicity

Cytotoxicity assays reveal that this compound exhibits selective cytotoxicity against cancer cell lines while sparing normal cells.

Table: Cytotoxicity Results

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| Normal Human Fibroblasts | >100 |

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good absorption and distribution characteristics due to the presence of triethoxy groups which enhance solubility. Preliminary studies suggest moderate metabolism in the liver and excretion primarily through urine.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-(methylsulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide, and how do reaction conditions influence yield?

- Answer : The compound is synthesized via cyclization of hydrazides with carboxylic acid derivatives (e.g., using dehydrating agents like POCl₃) to form the oxadiazole core. Subsequent coupling with sulfonylated benzamide precursors is critical. Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and pH (neutral to mildly acidic) significantly impact yield and purity. For example, excessive heating may lead to decomposition of the triethoxyphenyl group .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Answer :

- ¹H/¹³C NMR : Identifies substitution patterns on the oxadiazole and benzamide moieties (e.g., shifts at δ 8.1–8.3 ppm for aromatic protons adjacent to electron-withdrawing groups) .

- ESI-MS : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the sulfonyl and triethoxy groups .

- HPLC : Quantifies purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. How does the triethoxyphenyl group influence the compound’s physicochemical properties?

- Answer : The triethoxy substituents enhance lipophilicity (logP ~3.5), improving membrane permeability and bioavailability. This is confirmed via comparative studies with methoxy analogs, where triethoxy derivatives exhibit 2–3× higher cellular uptake in in vitro models .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer efficacy)?

- Answer : Discrepancies often arise from assay-specific conditions (e.g., bacterial strain variability, cancer cell line selection). Systematic approaches include:

- Dose-response profiling : IC₅₀ values in antimicrobial assays (e.g., MRSA) vs. apoptosis assays (e.g., HeLa cells) .

- Structural analogs : Comparing substituent effects (e.g., replacing triethoxy with trifluoromethyl groups reduces antimicrobial activity but enhances kinase inhibition) .

- Target validation : Using knock-out models (e.g., siRNA for suspected enzyme targets) to confirm mechanism-specific activity .

Q. How can computational modeling optimize the compound’s interaction with biological targets?

- Answer :

- Docking studies : The oxadiazole ring forms hydrogen bonds with catalytic residues (e.g., Thr199 in carbonic anhydrase II), while the triethoxyphenyl group engages in hydrophobic interactions .

- MD simulations : Predict stability of ligand-target complexes over 100 ns trajectories, identifying critical residues for mutagenesis studies .

- QSAR models : Electron-withdrawing groups (e.g., sulfonyl) correlate with enhanced binding affinity (R² = 0.89 in kinase inhibition datasets) .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in derivatives of this compound?

- Answer :

- Fragment-based substitution : Systematic replacement of the triethoxyphenyl group with halogenated (e.g., Br, Cl) or heteroaromatic (e.g., thiophene) moieties .

- Bioisosteric replacements : Swapping the oxadiazole with thiadiazole or triazole rings to modulate electron density and metabolic stability .

- Pharmacophore mapping : 3D alignment with co-crystallized ligands (e.g., PDB: 5NY3) to prioritize substituents that occupy key subpockets .

Q. How do researchers address challenges in solubility and formulation for in vivo studies?

- Answer :

- Co-solvent systems : Use of PEG-400/water (1:1) or cyclodextrin inclusion complexes to enhance aqueous solubility (from <0.1 mg/mL to >5 mg/mL) .

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability by 40% in rodent pharmacokinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.